2-(3-Fluoropyrrolidine-1-carbonyl)piperidine
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as “2-(3-Fluoropyrrolidine-1-carbonyl)piperidine”, are important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “2-(3-Fluoropyrrolidine-1-carbonyl)piperidine” would be based on this basic piperidine structure.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications
Medicinal Chemistry Applications
Synthesis of Dipeptidyl Peptidase IV Inhibitors : Derivatives of fluoropyrrolidine, such as 4-fluoropyrrolidine derivatives, have been utilized in medicinal chemistry, particularly as dipeptidyl peptidase IV (DPP-IV) inhibitors. These derivatives serve as synthons for the facile preparation of compounds with potential therapeutic benefits. For instance, N-protected 4-fluoropyrrolidine-2-carbonyl fluorides have been synthesized and converted to various useful intermediates, demonstrating their versatility and application in drug development (Singh & Umemoto, 2011).
Bioactivation and Metabolic Studies : The metabolic activation of fluoropyrrolidine-containing DPP-IV inhibitor analogs has been studied, providing insights into their bioactivation mechanisms. These studies indicate the formation of chemically reactive intermediates, which are essential for understanding the drug's metabolism and potential drug interactions (Xu et al., 2004).
Organic Synthesis and Drug Development
Synthesis of Spirocyclic σ(1) Receptor Ligands : Fluorinated spirocyclic piperidines have been synthesized for use as σ(1) receptor ligands. The synthesis strategy involves key steps that lead to high σ(1) affinity and selectivity, offering promising candidates for radiotracer development. This showcases the compound's utility in creating imaging agents for the central nervous system (Maestrup et al., 2011).
Development of Fluorinated Piperidines : A method for the cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines has been reported. This process enables the chemoselective reduction of fluoropyridines, which is significant for the synthesis of drug compounds and the creation of enantioenriched fluorinated piperidines (Wagener et al., 2020).
CC Chemokine Receptor 2 Antagonists : 3-Aminopyrrolidine derivatives, through structure-activity relationship studies, have led to the identification of potent human chemokine receptor 2 (hCCR2) antagonists. This demonstrates the compound's potential in developing treatments targeting inflammatory diseases (Lim et al., 2010).
Safety And Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-(3-Fluoropyrrolidine-1-carbonyl)piperidine”, is an important task of modern organic chemistry .
properties
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-piperidin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDUSAKHZPJHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropyrrolidine-1-carbonyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.